molecular formula C10H15O4P B1621357 Diethyl 2-hydroxyphenylphosphonate CAS No. 69646-14-6

Diethyl 2-hydroxyphenylphosphonate

Cat. No. B1621357
CAS RN: 69646-14-6
M. Wt: 230.2 g/mol
InChI Key: PKXSKYLWORXHBP-UHFFFAOYSA-N
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Description

Diethyl 2-hydroxyphenylphosphonate is a chemical compound characterized by its functional groups: a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. Its structural analogy with the phosphate moiety and its coordination or supramolecular properties make it valuable for various applications .

2.

Synthesis Analysis

  • From Dialkyl or Diaryl Phosphonate : Dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure (a two-step reaction involving bromotrimethylsilane followed by methanolysis) is an effective approach .
  • By Oxidation of Phosphinic Acid : Another method involves oxidizing phosphinic acid to obtain the desired product .

3.

Molecular Structure Analysis

The molecular formula of diethyl 2-hydroxyphenylphosphonate is C8H11O4P . Its structure features a phenyl ring with a hydroxy group and a phosphonate group attached. The P=O double bond and P–C bond contribute to its unique properties .

4.

Chemical Reactions Analysis

  • Functionalization of Surfaces : It can be used to modify surfaces for specific applications .

Scientific Research Applications

Corrosion Inhibition

Diethyl 2-hydroxyphenylphosphonate derivatives have been studied extensively for their role as corrosion inhibitors. These compounds, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate and its derivatives, have demonstrated significant inhibition effects on mild steel corrosion in hydrochloric acid solutions. They act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors. The efficiency of these inhibitors increases with concentration, and they have been observed to adhere to the El-Awady adsorption isotherm, as supported by experimental and theoretical studies including scanning electron microscopy (SEM) and atomic force microscopy (AFM) methods (Gupta et al., 2017).

Structural and Anticorrosion Properties

Another study focused on the synthesis of diethyl (phenylamino) methyl) phosphonate derivatives and their role as corrosion inhibitors. The derivatives were synthesized and confirmed through UV-Vis, FT-IR, and NMR spectroscopic methods. Their effectiveness in inhibiting corrosion of XC48 carbon steel in hydrochloric acid medium was confirmed through various methods, including Atomic Force Microscopy (AFM) and Density Functional Theory (DFT) calculations. The study also explored the effects of the position of OCH3 group in the chemical structure on the corrosion inhibition efficiencies of these compounds (Moumeni et al., 2020).

Synthesis and Characterization

Diethyl 2-hydroxyphenylphosphonate has also been synthesized and characterized in other studies. The synthesis and characterization of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate, for example, were carried out using FTIR, FT-Raman UV–Vis, and thermogravimetric analysis. This study also explored the compound's vibrational, electronic, HOMO-LUMO, Fukui analysis, and thermodynamic properties based on DFT calculations (Uppal et al., 2018).

Photopolymerizations and Dental Applications

Another interesting application of diethyl 2-hydroxyphenylphosphonate is in the field of dental composites. Novel aromatic mono- and di(phosphonate) monomers synthesized from reactions involving diethyl 2-hydroxyphenylphosphonate were studied for use in dental composites. These monomers were investigated for their homopolymerization and copolymerization behaviors, demonstrating potential for enhancing dental composite binding ability (Sahin et al., 2009).

properties

IUPAC Name

2-diethoxyphosphorylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4P/c1-3-13-15(12,14-4-2)10-8-6-5-7-9(10)11/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXSKYLWORXHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366281
Record name Diethyl (2-hydroxyphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-hydroxyphenylphosphonate

CAS RN

69646-14-6
Record name Diethyl (2-hydroxyphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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